molecular formula C18H19N3O5 B11019467 1-(furan-2-ylcarbonyl)-N-(2-methyl-5-nitrophenyl)piperidine-4-carboxamide

1-(furan-2-ylcarbonyl)-N-(2-methyl-5-nitrophenyl)piperidine-4-carboxamide

Cat. No.: B11019467
M. Wt: 357.4 g/mol
InChI Key: GCUDZHASKIFOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-FURYLCARBONYL)-N-(2-METHYL-5-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring, a furylcarbonyl group, and a nitrophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-FURYLCARBONYL)-N-(2-METHYL-5-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the furylcarbonyl and nitrophenyl groups. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furylcarbonyl Group: This step often involves the reaction of the piperidine derivative with a furylcarbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Nitrophenyl Group: The final step involves the coupling of the intermediate with a nitrophenyl derivative, typically using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-FURYLCARBONYL)-N-(2-METHYL-5-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The furylcarbonyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-FURYLCARBONYL)-N-(2-METHYL-5-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-FURYLCARBONYL)-N-(2-METHYL-5-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways involving the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-FURYLCARBONYL)-N-(2-METHYLPHENYL)-4-PIPERIDINECARBOXAMIDE: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    1-(2-FURYLCARBONYL)-N-(2-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE: Similar structure but without the methyl group, affecting its physical and chemical properties.

Uniqueness

1-(2-FURYLCARBONYL)-N-(2-METHYL-5-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C18H19N3O5

Molecular Weight

357.4 g/mol

IUPAC Name

1-(furan-2-carbonyl)-N-(2-methyl-5-nitrophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C18H19N3O5/c1-12-4-5-14(21(24)25)11-15(12)19-17(22)13-6-8-20(9-7-13)18(23)16-3-2-10-26-16/h2-5,10-11,13H,6-9H2,1H3,(H,19,22)

InChI Key

GCUDZHASKIFOOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.